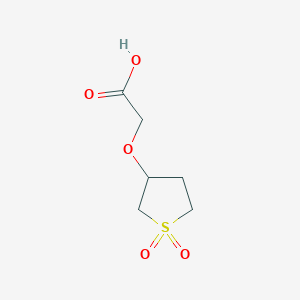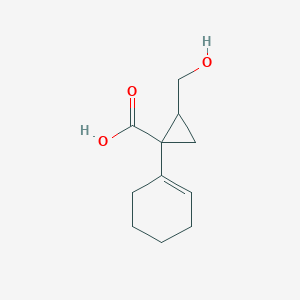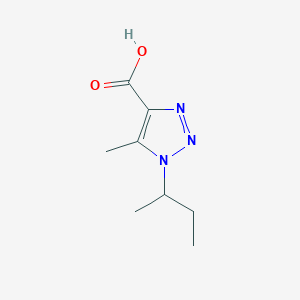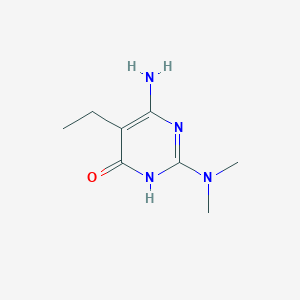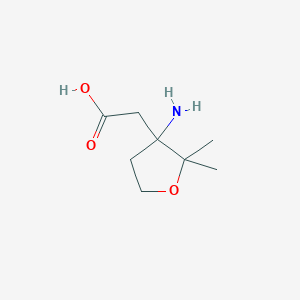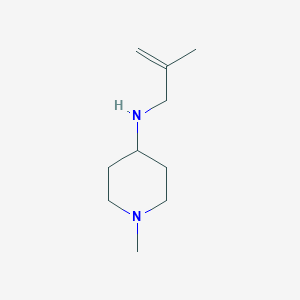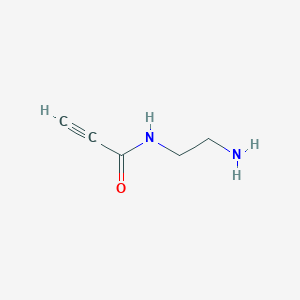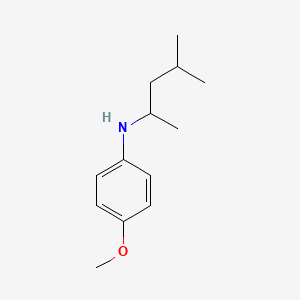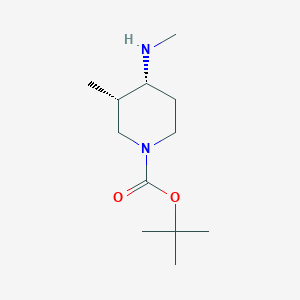
tert-Butyl (3S,4R)-3-methyl-4-(methylamino)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (3S,4R)-3-methyl-4-(methylamino)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a methyl group, and a methylamino group attached to a piperidine ring. It is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3S,4R)-3-methyl-4-(methylamino)piperidine-1-carboxylate typically involves the reaction of a piperidine derivative with tert-butyl chloroformate and methylamine. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is achieved. The process may involve the use of solvents such as dichloromethane or tetrahydrofuran and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and reduced waste generation .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3S,4R)-3-methyl-4-(methylamino)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
tert-Butyl (3S,4R)-3-methyl-4-(methylamino)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl (3S,4R)-3-methyl-4-(methylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (3S,4R)-3-fluoro-4-(methylamino)piperidine-1-carboxylate
- tert-Butyl (3S,4R)-3-chloro-4-(methylamino)piperidine-1-carboxylate
Uniqueness
tert-Butyl (3S,4R)-3-methyl-4-(methylamino)piperidine-1-carboxylate is unique due to its specific stereochemistry and the presence of both a tert-butyl group and a methylamino group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C12H24N2O2 |
|---|---|
Molecular Weight |
228.33 g/mol |
IUPAC Name |
tert-butyl (3S,4R)-3-methyl-4-(methylamino)piperidine-1-carboxylate |
InChI |
InChI=1S/C12H24N2O2/c1-9-8-14(7-6-10(9)13-5)11(15)16-12(2,3)4/h9-10,13H,6-8H2,1-5H3/t9-,10+/m0/s1 |
InChI Key |
NJBGCEIHJGURNN-VHSXEESVSA-N |
Isomeric SMILES |
C[C@H]1CN(CC[C@H]1NC)C(=O)OC(C)(C)C |
Canonical SMILES |
CC1CN(CCC1NC)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl N-[2-(benzyloxy)-3-iodo-2-methylpropyl]carbamate](/img/structure/B13318877.png)
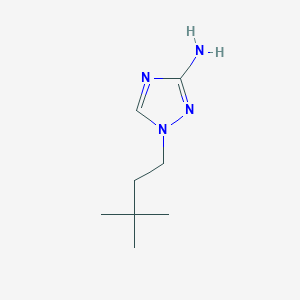
![3-Amino-N-[2-methyl-1-(thiophen-2-YL)propyl]-3-phenylpropanamide](/img/structure/B13318891.png)
